(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid

Description

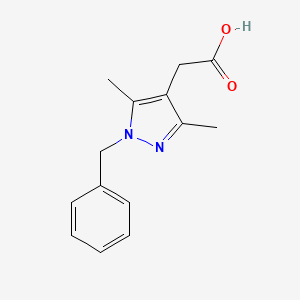

(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid is a pyrazole derivative characterized by a benzyl group at the N1 position, methyl groups at C3 and C5, and an acetic acid moiety at C2.

Properties

IUPAC Name |

2-(1-benzyl-3,5-dimethylpyrazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-10-13(8-14(17)18)11(2)16(15-10)9-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCNUIJLVUTOPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C14H16N2O2

- IUPAC Name : this compound

This structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . A study focused on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides derived from this compound demonstrated submicromolar antiproliferative effects on pancreatic cancer cell lines (MIA PaCa-2) through the following mechanisms:

- Inhibition of mTORC1 Pathway : The compound reduces mTORC1 activity, which is crucial in regulating cell growth and proliferation.

- Autophagy Modulation : It increases basal autophagy levels while disrupting autophagic flux under nutrient-replete conditions. This dual action may selectively target cancer cells that are under metabolic stress due to their harsh microenvironment .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects . Pyrazole derivatives are known for their broad-spectrum antimicrobial activities, suggesting potential applications in treating infections.

The biological efficacy of this compound can be attributed to its ability to interact with specific molecular targets:

- mTORC1 Inhibition : By inhibiting mTORC1, the compound affects cellular metabolism and growth signaling pathways.

- Autophagy Regulation : The modulation of autophagy pathways may provide a therapeutic advantage by promoting cancer cell death while sparing normal cells .

Structure–Activity Relationship (SAR)

A series of studies have explored the SAR of derivatives based on this compound. These studies have identified key structural features that enhance biological activity:

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | Contains benzamide moiety | Submicromolar antiproliferative activity |

| 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid | Acetic acid group | Enhanced reactivity and potential for drug development |

These findings emphasize the importance of specific substitutions in enhancing the biological profile of pyrazole derivatives .

Clinical Implications

The promising anticancer properties suggest that this compound could be developed into a novel therapeutic agent for cancer treatment. Further studies are warranted to evaluate its efficacy in clinical settings and understand its full therapeutic potential.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of (1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid derivatives in cancer treatment. Notably, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have shown significant antiproliferative activity against pancreatic cancer cell lines, such as MIA PaCa-2. The mechanism involves modulation of the mTORC1 pathway and autophagy processes:

- Antiproliferative Activity : Research indicates that certain derivatives exhibit submicromolar antiproliferative effects, suggesting their potential as effective anticancer agents .

- Mechanism of Action : These compounds disrupt autophagic flux by inhibiting mTORC1 reactivation during nutrient refeeding, leading to increased accumulation of LC3-II, a marker for autophagy .

Structure–Activity Relationship Studies

A detailed structure–activity relationship (SAR) analysis has been conducted to identify the most effective derivatives of this compound. Compounds with specific substitutions on the pyrazole ring have demonstrated enhanced biological activity, indicating that slight modifications can lead to significant changes in efficacy .

Case Study 1: Antiproliferative Effects on Pancreatic Cancer Cells

In a study focused on pancreatic cancer cells, compounds derived from this compound were found to reduce cell viability significantly. The lead compound exhibited an EC50 value of 10 μM in MIA PaCa-2 cells and was more effective than known autophagy inhibitors like chloroquine . This suggests that these compounds could serve as promising candidates for further development in cancer therapy.

Case Study 2: Autophagy Modulation

Another study investigated the effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides on autophagic processes under nutrient-deficient conditions. The findings revealed that these compounds not only increased basal autophagy but also impaired autophagic flux when nutrients were reintroduced. This dual action could provide a therapeutic advantage by selectively targeting cancer cells while sparing normal cells .

Comparative Analysis of Related Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| (1-benzyl-3,5-dimethyl-1H-pyrazole) | Lacks acetic acid group | Focuses on pyrazole chemistry |

| 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid | Contains an acetic acid group | Different functional group alters reactivity |

| 3,5-Dimethyl-1H-pyrazole | Basic pyrazole structure | No additional substituents |

This table illustrates how variations in structure can influence biological activity and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and physicochemical properties of pyrazole-acetic acid derivatives are highly dependent on substituent variations. Below is a systematic comparison with key analogs:

Substituent Variations at the N1 Position

a) Benzyl vs. Aryl Substituents

- In SKOV3 ovarian cancer cells, benzyl-substituted derivatives showed mTORC1 inhibition and autophagy induction .

- 2-(1-(3,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic Acid :

b) Alkyl Substituents

Modifications to the Acetic Acid Moiety

- AMINO-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-ACETIC ACID: Molecular Formula: C₇H₁₁N₃O₂ Molecular Weight: 169.18 g/mol The amino group introduces a positive charge at physiological pH, enabling hydrogen bonding with biological targets. This modification may alter pharmacokinetics compared to the unmodified acetic acid group .

Core Pyrazole Modifications

Physicochemical and Structural Data

Q & A

Q. What are the common synthetic routes for (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid and its derivatives?

The synthesis typically involves cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole core, followed by functionalization. For example:

- Alkylation : Reacting 3,5-dimethylpyrazole with benzyl bromide in the presence of a base (e.g., sodium hydride) in DMF yields the 1-benzyl-substituted pyrazole intermediate .

- Reduction and Coupling : Reduction of nitro groups (e.g., using NaBH₄/NiCl₂) and subsequent amide coupling (e.g., with benzoyl chloride) generate derivatives like N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides .

- Crystallization : Purification via ethanol/chloroform mixed solvents ensures high-purity products .

Q. How is the structural characterization of this compound performed?

Key techniques include:

- X-ray Crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., N–H⋯Cl hydrogen bonds, C–H⋯π stacking) .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., δ = 2.30 ppm for methyl groups, 5.27 ppm for benzyl protons) .

- Mass Spectrometry : Validates molecular weight (e.g., m/z 154.17 for the core structure) .

Q. What are the primary biological activities observed for this compound?

Derivatives exhibit antiproliferative activity against cancer cell lines (e.g., MIA PaCa-2 pancreatic cancer cells) with IC₅₀ values <0.5 µM. Mechanisms include mTORC1 inhibition and autophagy modulation .

Advanced Research Questions

Q. How do researchers investigate the compound’s impact on mTORC1 and autophagy in cancer cells?

Methodology includes:

- Western Blotting : Monitor mTORC1 substrates (e.g., phosphorylated S6K) and autophagy markers (LC3-II accumulation under starvation/refeed conditions) .

- Autophagic Flux Assays : Use lysosomal inhibitors (e.g., bafilomycin A1) to distinguish LC3-II turnover rates .

- Metabolic Stability Tests : Assess compound stability in liver microsomes to prioritize candidates for in vivo studies .

Q. How can structural modifications enhance antiproliferative activity?

Structure-Activity Relationship (SAR) studies reveal:

- Benzyl Substituents : Electron-withdrawing groups on the benzyl ring improve potency .

- Amide Linkers : Replacing esters with primary amides increases metabolic stability (e.g., t₁/₂ >60 min in microsomes) .

- Pyrazole Methyl Groups : 3,5-Dimethyl substitution optimizes steric and electronic interactions with targets .

Q. What experimental challenges arise when analyzing autophagy modulation?

Key challenges include:

- Context-Dependent Effects : Compounds may inhibit mTORC1 under basal conditions but disrupt autophagic flux during nutrient stress, requiring careful timing in assays .

- Off-Target Interactions : Use CRISPR/Cas9 knockout models (e.g., ATG5⁻/⁻ cells) to confirm autophagy-specific effects .

- Data Interpretation : Distinguish between pro-survival and pro-death autophagy using viability assays paired with LC3-II/p62 quantification .

Data Analysis and Contradictions

Q. How can conflicting IC₅₀ values across studies be resolved?

Potential solutions:

- Standardize Assay Conditions : Cell line variability (e.g., MIA PaCa-2 vs. HL-60), serum concentration, and exposure duration significantly impact results .

- Validate with Orthogonal Assays : Confirm antiproliferative effects via colony formation assays alongside MTT data .

- Control for Batch Variability : Use reference compounds (e.g., rapamycin for mTOR inhibition) in each experiment .

Q. What computational tools support SAR and target prediction?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO levels) to guide substituent design .

- Molecular Docking : Screens potential targets (e.g., mTOR kinase domain) using crystal structures from the Protein Data Bank .

Comparative Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.